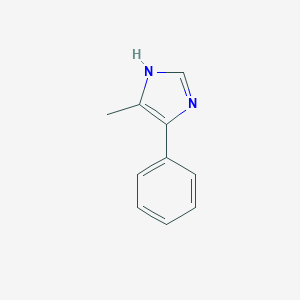

5-methyl-4-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKQVLBOPNFHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355725 | |

| Record name | 5-methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-83-5 | |

| Record name | 5-methyl-4-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4-phenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 5-Methyl-4-Phenyl-1H-Imidazole and its Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This in-depth guide focuses on the synthesis of a key disubstituted imidazole, 5-methyl-4-phenyl-1H-imidazole, and its derivatives. We will explore the foundational Debus-Radziszewski reaction, detail modern synthetic protocols, and discuss the derivatization strategies used to create analogues with diverse biological activities. This guide is intended to be a practical resource, providing not only theoretical background but also actionable experimental details and characterization data to support researchers in this dynamic field.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in nature, most notably in the amino acid histidine and the neurotransmitter histamine. In the realm of synthetic chemistry, imidazole derivatives have garnered immense interest due to their wide spectrum of biological activities, including antifungal, anti-inflammatory, analgesic, anticancer, and antihypertensive properties.[1][2] The 4,5-disubstituted imidazole core, in particular, offers a versatile platform for tuning steric and electronic properties to optimize interactions with biological targets. The strategic placement of a methyl and a phenyl group, as in this compound, creates a molecule with a balance of lipophilicity and potential for further functionalization, making it an attractive starting point for the development of novel therapeutic agents.

Core Synthesis of this compound

The most direct and historically significant route to 4,5-disubstituted imidazoles is the Debus-Radziszewski synthesis. This multicomponent reaction offers an efficient pathway to the imidazole core from readily available starting materials.[3][4]

The Debus-Radziszewski Reaction: A Mechanistic Overview

First reported in the 19th century, the Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][6] The reaction proceeds in a one-pot fashion, making it an attractive method for library synthesis.

The generally accepted mechanism can be visualized in two main stages:

-

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[1][3]

-

Condensation and Cyclization: The diimine intermediate then condenses with an aldehyde, followed by cyclization and subsequent oxidation (often by air) to yield the aromatic imidazole ring.

Diagram: Debus-Radziszewski Synthesis of this compound

Caption: Overview of the Debus-Radziszewski synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar 4,5-disubstituted imidazoles.[7][8]

Materials:

-

1-Phenyl-1,2-propanedione (1.0 eq)

-

Ammonium acetate (10 eq)

-

Formaldehyde (37% aqueous solution, 1.2 eq)

-

Glacial acetic acid

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-phenyl-1,2-propanedione and ammonium acetate.

-

Add glacial acetic acid to dissolve the solids.

-

To the stirred solution, add the aqueous formaldehyde solution.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 1-Phenyl-1,2-propanedione | 148.16 | 1.0 |

| Ammonium Acetate | 77.08 | 10 |

| Formaldehyde (37% aq.) | 30.03 (as HCHO) | 1.2 |

Table 1: Stoichiometry for the synthesis of this compound.

Characterization Data

The following characterization data is based on reported values for structurally similar compounds and predicted values for this compound.[9][10]

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.4 (s, 1H, NH), 7.7-7.2 (m, 5H, Ar-H), 2.4 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 145.0 (C), 136.0 (C), 131.0 (C), 129.0 (CH), 128.5 (CH), 127.0 (CH), 126.0 (C), 11.5 (CH₃).

-

IR (KBr, cm⁻¹): 3400-2500 (broad, N-H stretching), 3050 (Ar C-H stretching), 2920 (Alkyl C-H stretching), 1600, 1490, 1450 (C=C and C=N stretching).

-

Mass Spectrometry (EI): m/z (%) = 158 (M⁺).

Synthesis of this compound Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of a diverse library of derivatives. The most common modifications involve substitution at the N-1 and N-3 positions of the imidazole ring.

N-Alkylation

N-alkylation of the imidazole ring is a straightforward method to introduce various alkyl and arylalkyl groups, which can significantly modulate the compound's physicochemical properties and biological activity.

Diagram: N-Alkylation of this compound

Caption: General workflow for N-alkylation.

General Protocol for N-Alkylation:

-

Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile).

-

Add a base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 eq) portion-wise at 0 °C or room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete deprotonation.

-

Add the desired alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq) dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

N-Acylation

N-acylation introduces an acyl group to the imidazole nitrogen, often serving as a key step in the synthesis of more complex derivatives or as a means to introduce functionalities that can modulate biological activity.

General Protocol for N-Acylation:

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine) (1.2-2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acid chloride, acid anhydride) (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography or recrystallization.

Pharmacological Relevance and Future Directions

Derivatives of 4,5-disubstituted imidazoles have demonstrated a wide array of pharmacological activities. For instance, compounds with similar structures have shown potential as inhibitors of various enzymes and as anti-inflammatory and analgesic agents.[11] The synthesis of a library of N-alkylated and N-acylated derivatives of this compound allows for a systematic exploration of the structure-activity relationship (SAR). By varying the nature of the substituent at the nitrogen, researchers can fine-tune properties such as solubility, metabolic stability, and target binding affinity.

Future research in this area will likely focus on the development of more efficient and environmentally friendly "green" synthetic methodologies, such as microwave-assisted or ultrasound-promoted reactions, to access these valuable compounds. Furthermore, the application of computational methods, such as molecular docking, can aid in the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound and its derivatives. From the classic Debus-Radziszewski reaction to modern derivatization techniques, the methodologies presented herein offer a robust toolkit for chemists in both academic and industrial settings. The versatility of the imidazole scaffold, coupled with the synthetic accessibility of its derivatives, ensures that this class of compounds will continue to be a fertile ground for the discovery of new and improved therapeutic agents.

References

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Debus–Radziszewski imidazole synthesis. (2023, December 29). In Wikipedia. [Link]

-

Deka, S. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Scribd. Retrieved January 15, 2026, from [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

- Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325.

-

The Pharma Innovation. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl). Retrieved from [Link]

-

Debus–Radziszewski imidazole synthesis. (2023, December 29). In Wikipedia. [Link]

- Wang, S. J., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 103, 149-157.

-

Deka, S. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Retrieved January 15, 2026, from [Link]

- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. Retrieved January 15, 2026, from [Link]

-

A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

-

The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.

-

5-METHYL-1-[(4-METHYLSULFONYL)-PHENYL]-1H-IMIDAZOLE. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

- New Plant Growth Regulators of Benzimidazole Series. (2022). MDPI.

- Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 717-721.

- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Applied Pharmaceutical Science.

- One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2015).

-

One-pot synthesis of 2 – phenylimidazo [4, 5-f][4][9] phenanthroline derivatives under solvent free conditions by using iodi. (n.d.). Scholars Research Library. Retrieved January 15, 2026, from [Link]

-

Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

Sources

- 1. 4-Methyl-2-phenyl-1H-imidazole(827-43-0) IR Spectrum [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. ijfmr.com [ijfmr.com]

- 4. rsc.org [rsc.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. spectrabase.com [spectrabase.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-Phenyl-1H-Imidazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-methyl-4-phenyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and key physicochemical parameters of this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The guide is structured to provide a deep, causal understanding of the compound's behavior, grounded in authoritative references and validated methodologies.

Introduction and Significance

This compound (a tautomer of 4-methyl-5-phenyl-1H-imidazole) is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group and a phenyl group on adjacent carbon atoms. The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous biologically active compounds, including the essential amino acid histidine. The incorporation of phenyl and methyl groups onto the imidazole scaffold imparts specific steric and electronic properties that modulate its biological activity, solubility, and metabolic stability. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";

} "Chemical structure of this compound"

Synthesis and Mechanism

The synthesis of substituted imidazoles is a well-established area of organic chemistry. One of the most direct and versatile methods for preparing 2,4,5-trisubstituted imidazoles, and by extension 4,5-disubstituted imidazoles, is the Debus-Radziszewski synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For the synthesis of this compound, a variation of this reaction can be employed using 1-phenyl-1,2-propanedione as the dicarbonyl component, formaldehyde as the aldehyde, and ammonium acetate as the ammonia source.

Reaction Scheme: 1-Phenyl-1,2-propanedione + Formaldehyde + 2 NH₃ → this compound + 3 H₂O

The underlying principle of this synthesis is the formation of a diimine intermediate from the reaction of the dicarbonyl compound with two equivalents of ammonia. This intermediate then condenses with the aldehyde to form the imidazole ring. The use of ammonium acetate provides a convenient source of ammonia in a suitable reaction medium, often glacial acetic acid, which also acts as a catalyst.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

"General workflow for the synthesis of this compound"

Structural Elucidation and Spectroscopic Data

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | 439931-81-4 (for 4-Methyl-5-phenyl-1H-imidazole)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to tautomerism, the ¹H and ¹³C NMR spectra of 4(5)-substituted imidazoles can sometimes show broadened peaks or an average of signals depending on the solvent and temperature.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons around δ 2.2-2.4 ppm . The aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.2-7.8 ppm . The imidazole C2-H proton typically resonates as a singlet further downfield, around δ 7.7-8.0 ppm , while the N-H proton signal is often broad and can appear over a wide range (e.g., δ 12-13 ppm ), and may exchange with D₂O.

-

¹³C NMR: The methyl carbon is expected around δ 10-15 ppm . The aromatic carbons of the phenyl group will be in the δ 125-135 ppm region. The imidazole ring carbons (C2, C4, and C5) are anticipated in the range of δ 115-145 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | N-H stretching (broad, due to hydrogen bonding) |

| 3150-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (methyl group) |

| ~1600, ~1490 | C=C and C=N stretching of the aromatic and imidazole rings |

| ~1450 | C-H bending (methyl group) |

| ~760, ~700 | C-H out-of-plane bending (monosubstituted phenyl group) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 158 . Common fragmentation patterns would involve the loss of small, stable molecules or radicals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and materials science, influencing its solubility, absorption, and interaction with biological targets.

| Property | Value/Description | Rationale and Insights |

| Melting Point | 182-185 °C[3] | The relatively high melting point is indicative of a stable crystalline lattice, likely stabilized by intermolecular hydrogen bonding between the N-H and N atoms of adjacent imidazole rings, as well as potential π-π stacking interactions between the phenyl rings. |

| Boiling Point | Not available (likely decomposes) | High molecular weight and strong intermolecular forces suggest a very high boiling point, and the compound is likely to decompose before boiling under atmospheric pressure. |

| pKa | Estimated ~6.5-7.0 (for the imidazolium ion) and ~14 (for the N-H proton) | The imidazole ring is amphoteric. The pyridine-like nitrogen (N3) is basic and can be protonated (pKa of the conjugate acid is typically in this range). The pyrrole-like nitrogen (N1) is weakly acidic. The phenyl group, being electron-withdrawing, slightly decreases the basicity of N3 compared to unsubstituted imidazole (pKa ~7.0). |

| Solubility | Generally low solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. Low solubility in non-polar solvents like hexanes.[4] | The phenyl group imparts significant hydrophobic character, reducing aqueous solubility. However, the imidazole ring's ability to act as both a hydrogen bond donor (N-H) and acceptor (N:) allows for solubility in polar organic solvents. Phenylimidazoles generally exhibit lower solubility than simple imidazoles in most organic solvents.[5] |

| Tautomerism | Exists as an equilibrium of this compound and 4-methyl-5-phenyl-1H-imidazole. | The proton on the nitrogen can readily migrate between the two nitrogen atoms. In an unsymmetrically substituted imidazole like this one, the two tautomers are distinct but often rapidly interconverting in solution, which can affect spectroscopic characterization and biological interactions. |

Crystal Structure and Supramolecular Chemistry

Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules are likely to contribute to the overall stability of the crystal lattice. These non-covalent interactions play a critical role in determining the melting point and solubility of the compound. The dihedral angle between the imidazole and phenyl rings will be a key structural feature, influencing the efficiency of these stacking interactions.

Biological and Toxicological Profile

Biological Activities

Substituted imidazoles are a well-known class of "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific data for this compound is limited, related structures have shown promise in various therapeutic areas:

-

Anticancer Activity: Many imidazole derivatives have been investigated for their potential to inhibit cancer cell growth.[2]

-

Enzyme Inhibition: The imidazole moiety can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues.

-

Antimicrobial and Antifungal Properties: The imidazole core is a key feature of several antifungal drugs (e.g., clotrimazole, miconazole).

Toxicological Considerations

The toxicological profile of this compound has not been extensively studied. However, general toxicological data on substituted imidazoles suggest that they can be harmful if swallowed. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Standard safety precautions for handling chemical reagents should be strictly followed.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Debus-Radziszewski reaction.

Materials:

-

1-Phenyl-1,2-propanedione

-

Formaldehyde (37% solution in water)

-

Ammonium acetate

-

Glacial acetic acid

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a 250 mL round-bottom flask, add 1-phenyl-1,2-propanedione (1 equivalent), ammonium acetate (3 equivalents), and glacial acetic acid (5-10 volumes).

-

Stir the mixture at room temperature to achieve dissolution.

-

Add formaldehyde solution (1.1 equivalents) dropwise to the stirring mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water and slowly neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of the basic nitrogen (N3).

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Hydrochloric acid (HCl) solution

-

Standardized 0.1 M Sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl)

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

dot graph "pKa_Determination_Workflow" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

"Workflow for pKa determination by potentiometric titration"

Procedure:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to make a solution of approximately 0.01 M. If solubility is an issue, a co-solvent like ethanol may be used, but the apparent pKa will be measured. Add KCl to maintain a constant ionic strength.

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the pH electrode. Record the initial pH.

-

Add the standardized 0.1 M HCl solution from a buret in small, precise increments (e.g., 0.1 or 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

Determine the equivalence point volume from the first or second derivative of the titration curve.

-

The volume of titrant at the half-equivalence point is half the volume at the equivalence point.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

Conclusion

This compound is a compound with a rich physicochemical profile dictated by the interplay of its aromatic phenyl substituent, its electron-donating methyl group, and the versatile imidazole core. Its relatively high melting point and solubility characteristics are governed by strong intermolecular forces, including hydrogen bonding and π-π stacking. The amphoteric nature of the imidazole ring is a key feature, influencing its behavior in different chemical and biological environments. The synthetic accessibility via methods like the Debus-Radziszewski synthesis, combined with its intriguing electronic and structural properties, solidifies its importance as a scaffold for future research in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively work with and innovate upon this valuable chemical entity.

References

-

PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. Retrieved January 15, 2026, from [Link]

-

Nguyen, T. L., et al. (n.d.). Supporting Information for: A facile and efficient synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle-supported L-arginine-based deep eutectic solvent. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 15, 2026, from [Link]

-

de Oliveira, C. S. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 338. [Link]

-

PubChem. (n.d.). 4-Methyl-1-phenyl-1H-imidazole. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 1H-Imidazole, 4,5-dichloro-1-[[4-(4-methylphenoxy)phenyl]methyl]-. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 4(or 5)-Methyl-5(or 4)-phenylimidazole. Retrieved January 15, 2026, from [Link]

-

Hans Reich, et al. (n.d.). pKa Data. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved January 15, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 1-methyl-4,5-diphenyl-1H-imidazole. Retrieved January 15, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved January 15, 2026, from [Link]

-

da Silva, M. A., et al. (2023). The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A, 127(40), 8419-8431. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 4-methyl-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

SpectraBase. (n.d.). 5-METHYL-1-[(4-METHYLSULFONYL)-PHENYL]-1H-IMIDAZOLE. Retrieved January 15, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 15, 2026, from [Link]

-

Hans Reich. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

Sources

Introduction: The 5-Methyl-4-Phenyl-1H-Imidazole Scaffold - A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 5-Methyl-4-Phenyl-1H-Imidazole Analogs

The imidazole ring is a fundamental heterocyclic motif found in crucial biological molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, have made it a "privileged scaffold" in drug discovery. The this compound core, specifically, represents a versatile framework upon which a multitude of substituents can be placed, leading to a diverse array of pharmacological activities. This guide provides a comprehensive overview of the significant biological activities demonstrated by analogs of this scaffold, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for therapeutic innovation.

Chapter 1: Anticancer Activity - Targeting Cellular Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in medicine. Analogs of the this compound scaffold have emerged as potent cytotoxic agents against a range of human cancer cell lines, acting through diverse and critical mechanisms.

Mechanism of Action: Microtubule and Kinase Inhibition

A primary strategy through which these imidazole analogs exert their anticancer effects is the disruption of microtubule dynamics. Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[1][2] For instance, certain 2,4,5-trisubstituted imidazole derivatives have been shown to bind to the colchicine binding site on tubulin, preventing its assembly into microtubules.[1][2]

Another prevalent mechanism is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Specific imidazole analogs have been engineered to target key kinases in oncogenic signaling pathways.

-

EGFR/VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical drivers of tumor growth and angiogenesis. Several imidazole-based compounds have demonstrated potent inhibitory activity against these receptor tyrosine kinases, leading to reduced tumor cell viability and suppression of new blood vessel formation.[1][3] For example, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have shown significant VEGFR-2 kinase inhibition with IC50 values as low as 82.09 ng/mL.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 (Colon) | Tubulin Polymerization | 27.42 nM | [1] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | HCT116 (Colon) | Tubulin Polymerization | 23.12 nM | [1] |

| Imidazothiazole-benzimidazole derivative (Compound 22) | A549 (Lung) | Tubulin Polymerization | 0.15 µM | [1] |

| Imidazothiazole-benzimidazole derivative (Compound 22) | HeLa (Cervical) | Tubulin Polymerization | 0.21 µM | [1] |

| Thiazole-benzimidazole derivative (Compound 45) | MCF-7 (Breast) | EGFR Kinase | 5.96 µM | [1] |

| Imidazole-2-thione derivative (Compound 5) | MCF-7 (Breast) | VEGFR-2 Kinase | < 5 µM | [3] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | Microtubule Targeting | 0.73 µM | [4] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | Microtubule Targeting | 20.4 µM | [4] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test imidazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization: Anticancer Assay Workflow

Caption: Workflow for determining anticancer activity using the MTT assay.

Chapter 2: Anti-inflammatory Activity - Modulating Immune Responses

Chronic inflammation is a key driver of numerous diseases. Imidazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of key enzymes in inflammatory pathways.[5]

Mechanism of Action: p38 MAP Kinase and COX-2 Inhibition

-

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of p38 MAP kinase is a validated strategy for treating inflammatory conditions. Certain N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives have shown considerable p38 MAP kinase inhibitory activity, with IC50 values in the nanomolar range.[6][7][8]

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes. Molecular docking studies suggest that some imidazole analogs can bind effectively to the active site of the COX-2 enzyme, indicating their potential as selective COX-2 inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][9]

Quantitative Data: Anti-inflammatory Potency

| Compound | Assay | Target | IC50 / % Inhibition | Reference |

| Imidazole analog (2a) | Paw Edema | COX-2 (putative) | 100% inhibition @ 100 mg/kg | [5] |

| Imidazole analog (2g) | Hot Plate | Analgesic | 89% effect @ 100 mg/kg | [5] |

| Amide derivative (AA6) | p38 Kinase Assay | p38 MAP Kinase | 403.57 nM | [6][7][8] |

| Imidazole-5(4H)-one (AL02) | Paw Edema | COX-2 (putative) | Potent activity (comparable to diclofenac) | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide animals into groups (e.g., control, standard, test compounds). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test imidazole analogs orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., Diclofenac), and the control group receives the vehicle.

-

Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Visualization: p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAP kinase pathway by imidazole analogs.

Chapter 3: Antimicrobial and Antiparasitic Activity

The imidazole scaffold is famously represented in antimicrobial therapy by azole antifungals and the anti-protozoal drug metronidazole. Novel this compound derivatives continue this legacy, showing potent activity against a range of pathogens.

Mechanisms of Action

-

Antifungal Activity: While some azoles inhibit ergosterol synthesis, a key component of the fungal cell membrane, some novel 5-aminoimidazole derivatives appear to act via a different mechanism. Studies suggest they induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cell death.[10] This alternative mechanism is particularly valuable for overcoming resistance to traditional azoles.

-

Antiparasitic Activity: Nitroimidazole derivatives are highly effective against anaerobic parasites like Entamoeba histolytica and Giardia intestinalis.[11][12] Their mechanism involves the reductive activation of the nitro group within the parasite, creating cytotoxic radical species that damage DNA and other critical biomolecules. 5-Aryl-1-methyl-4-nitroimidazoles have shown activity significantly greater than the standard drug, metronidazole.[12]

Quantitative Data: Antimicrobial and Antiparasitic Potency

| Compound | Organism | Activity Metric | Value | Reference |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica | IC50 | 1.47 µM | [11][12] |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Giardia intestinalis | IC50 | 1.47 µM | [11][12] |

| Metronidazole (Standard) | E. histolytica / G. intestinalis | IC50 | ~4 µM | [12] |

| 5-Nitroimidazole derivative (Series 7) | Fungi | MIC | 3-25 µg/mL | [13][14] |

| 2,4-Dienone Imidazole (Compound 31) | Candida albicans (Fluconazole-resistant) | MIC | 8 µg/mL | [15] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the microbial strain (e.g., Candida albicans, Staphylococcus aureus) overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculation: Add a standardized volume of the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualization: MIC Determination Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Chapter 4: Targeted Enzyme Inhibition

Beyond the broad categories above, the structural versatility of this compound analogs has enabled their development as highly specific inhibitors for a range of therapeutic enzyme targets.

Key Enzyme Targets

-

Indoleamine 2,3-dioxygenase (IDO): IDO is an immunosuppressive enzyme that is often exploited by tumors to evade the immune system. It is a key target in immuno-oncology. Phenyl-imidazole derivatives have been systematically developed as potent IDO inhibitors, representing a promising strategy for cancer immunotherapy.[16]

-

SARS-CoV-2 Main Protease (MPro/3CLpro): This viral enzyme is essential for the replication of the SARS-CoV-2 virus. Diphenyl-1H-imidazole analogs have been designed and synthesized to fit into the active site of 3CLpro, showing potent inhibition of the enzyme and antiviral activity against SARS-CoV-2.[17][18]

-

Sodium-Hydrogen Exchanger-1 (NHE-1): NHE-1 is involved in regulating intracellular pH and volume and is a target for cardiovascular diseases such as ischemia-reperfusion injury. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were identified as highly potent and selective NHE-1 inhibitors with good oral bioavailability.[19]

Quantitative Data: Specific Enzyme Inhibition

| Compound | Target Enzyme | Activity Metric | Value | Reference |

| Pyrimidine analog (9t) | NHE-1 | IC50 | 0.0065 µM | [19] |

| Asymmetric imidazole (5a2) | SARS-CoV-2 MPro | IC50 | 4.79 µM | [18] |

| Diphenyl-imidazole (6) | SARS-CoV-2 3CLpro | % Inhibition | 89.96% @ 20 µM | [17] |

Experimental Protocol: FRET-based Enzyme Inhibition Assay (for 3CLpro)

Fluorescence Resonance Energy Transfer (FRET) assays are commonly used to measure protease activity. A substrate peptide is designed with a fluorophore and a quencher at opposite ends. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme solution, FRET substrate solution, and dilutions of the test imidazole inhibitor.

-

Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the 3CLpro enzyme to wells containing various concentrations of the test inhibitor or vehicle control (DMSO). Allow to pre-incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. Analogs derived from this core have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibitory effects. The key to their success lies in the scaffold's synthetic tractability, allowing for fine-tuning of steric and electronic properties to optimize interactions with diverse biological targets.

Future research should focus on leveraging computational chemistry and structure-based design to improve the potency and selectivity of these compounds. Further exploration of their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into clinically effective drugs. The continued investigation of this privileged scaffold holds significant promise for addressing unmet needs across multiple therapeutic areas.

References

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (2025). Molecules. [Link]

-

New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). MDPI. [Link]

-

Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. [Link]

-

Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (2020). International Journal of Molecular Sciences. [Link]

-

Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (2009). Journal of Medicinal Chemistry. [Link]

-

Design and synthesis of Diphenyl-1H-imidazole analogs targeting MPro/3CLpro enzyme of SARS-CoV-2. (2024). ResearchGate. [Link]

-

5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. (1999). Il Farmaco. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

-

5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. (1999). Il Farmaco. [Link]

-

Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives and evaluation of their anticancer activity. (2012). Medicinal Chemistry Research. [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (2015). Molecules. [Link]

-

Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. (2021). International Journal of Molecular Sciences. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2001). Arzneimittelforschung. [Link]

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2021). Molecules. [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Journal of the Indian Chemical Society. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

-

Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Scientific Reports. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ResearchGate. [Link]

-

Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget. [Link]

-

Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones. (2022). International Journal of Health Sciences. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

-

Imidazoles as potential anticancer agents. (2022). RSC Medicinal Chemistry. [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (2019). Journal of Biosciences and Medicines. [Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5(4H)-Ones - Neliti [neliti.com]

- 10. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PlumX [plu.mx]

- 15. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-4-phenyl-1H-imidazole

Foreword: The Imperative of Structural Verification

In the landscape of modern drug discovery and materials science, imidazole derivatives represent a cornerstone of heterocyclic chemistry, lauded for their diverse biological activities and applications as ligands, catalysts, and pharmaceuticals.[1][2] The compound 5-methyl-4-phenyl-1H-imidazole (C₁₀H₁₀N₂) is a key synthetic intermediate whose utility is fundamentally dependent on its precise molecular structure and purity. Erroneous structural assignment can lead to misinterpreted biological data, failed synthetic pathways, and significant loss of resources.

This guide provides a comprehensive framework for the unambiguous spectroscopic characterization of this compound. As a Senior Application Scientist, my approach is rooted in the principle that robust analytical methodology is not merely a sequence of steps but a logical, self-validating system. Herein, we move beyond rote protocols to explore the causality behind experimental choices, ensuring that each analysis yields data that is not only accurate but also defensible. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete and coherent structural profile of the target molecule.

Chapter 1: The Characterization Workflow: A Multi-Technique Approach

The definitive characterization of a molecule as specific as this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for confident confirmation. The logical flow of this process is critical for efficiency and accuracy.

Caption: Integrated workflow for spectroscopic characterization.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

Caption: Structure of this compound with numbering.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Expert Insight: The choice of solvent is critical. DMSO-d₆ is often preferred because it is less volatile and its residual water peak does not obscure key signals. Crucially, it forms hydrogen bonds with the N-H proton, slowing its chemical exchange and often allowing it to be observed as a distinct, albeit broad, signal.[3]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference standard (δ = 0.00 ppm).[3]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID). Integrate all signals to determine the relative number of protons.

Data Interpretation and Expected Signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| N-H (N1-H) | 12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the aromatic nature of the ring and its acidic character. Position and broadness are highly dependent on solvent and concentration.[4] |

| C2-H | 7.5 - 7.8 | Singlet (s) | 1H | This is the sole proton on the imidazole ring, appearing as a sharp singlet downfield due to the electron-withdrawing effect of the adjacent nitrogen atoms.[5] |

| Phenyl (C7-C12) | 7.2 - 7.6 | Multiplet (m) | 5H | Protons of the phenyl group will appear in the typical aromatic region. The ortho-, meta-, and para-protons may overlap, resulting in a complex multiplet. |

| Methyl (C6-H₃) | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group is attached to the sp²-hybridized C5 of the imidazole ring, resulting in a characteristic singlet in this region.[6] |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay are required.[7]

-

Data Processing: Process the FID similarly to the ¹H spectrum.

Data Interpretation and Expected Signals:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C2 | ~135-140 | This carbon is between two nitrogen atoms, causing it to be significantly deshielded and appear downfield.[5] |

| C4 | ~135-138 | The sp² carbon bearing the phenyl group. Its exact shift is influenced by the substitution. |

| C5 | ~125-130 | The sp² carbon bearing the methyl group. |

| C6 (Methyl) | ~10-15 | A typical chemical shift for a methyl group attached to an aromatic ring system.[8] |

| C7 (ipso-Phenyl) | ~130-135 | The phenyl carbon directly attached to the imidazole ring. Often shows a lower intensity. |

| C8, C12 (ortho-Phenyl) | ~128-130 | Aromatic CH carbons. |

| C9, C11 (meta-Phenyl) | ~127-129 | Aromatic CH carbons. |

| C10 (para-Phenyl) | ~125-127 | Aromatic CH carbon. |

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Expert Insight: This method is ideal for solid samples and provides sharp, well-resolved spectra. It is crucial that both the sample and KBr are completely dry, as water (O-H stretch) can obscure the N-H region of the spectrum.

-

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation and Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 3000 (broad) | N-H Stretch | Imidazole N-H | A broad band in this region is highly characteristic of the N-H bond involved in hydrogen bonding.[4] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the phenyl and imidazole rings. |

| 2950 - 2850 | C-H Stretch | Methyl C-H | Confirms the presence of the methyl group. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are indicative of the phenyl and imidazole rings.[9] |

| ~1580 | C=N Stretch | Imidazole Ring | Confirms the carbon-nitrogen double bond character within the heterocyclic ring.[4] |

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, further corroborates the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[7]

-

Instrument Calibration: Ensure the mass spectrometer is properly calibrated using a known standard.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms of the imidazole ring are readily protonated. Scan a relevant mass-to-charge (m/z) range (e.g., 50-500).

-

Fragmentation Analysis (MS/MS): To confirm structural fragments, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).[7]

Data Interpretation and Expected Ions:

The molecular formula is C₁₀H₁₀N₂. The exact monoisotopic mass is 158.0844 Da.

| m/z | Ion Formula | Identity | Significance |

| 159.0922 | [C₁₀H₁₁N₂]⁺ | [M+H]⁺ | The protonated molecular ion. Its detection by HRMS confirms the elemental composition. |

| 158.0844 | [C₁₀H₁₀N₂]⁺˙ | M⁺˙ | The molecular ion (in EI-MS). |

| 144.0687 | [C₉H₈N₂]⁺ | [M-CH₃+H]⁺ | Loss of the methyl group, a common fragmentation pathway. |

| 82.0555 | [C₄H₆N₂]⁺ | [M-C₆H₅+H]⁺ | Cleavage of the phenyl group from the imidazole core. |

Chapter 5: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of conjugated π-systems.

Experimental Protocol:

-

Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or methanol.[10]

-

Blank Correction: Run a baseline spectrum using a cuvette containing only the solvent.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically from 200 to 400 nm.[11]

Data Interpretation and Expected Absorptions:

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250-280 nm | π → π* | Phenyl and Imidazole Rings |

Conclusion

The structural elucidation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups like N-H and aromatic rings. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, UV-Vis spectroscopy verifies the conjugated electronic nature of the molecule. By integrating the data from these orthogonal techniques, a researcher can build an unassailable case for the structure and purity of the target compound, providing a solid foundation for any subsequent research or development activities.

References

-

Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5-disubstituted imidazoles. ResearchGate Publication. Available at: [Link]

-

SpectraBase. (n.d.). 5-METHYL-1-[(4-METHYLSULFONYL)-PHENYL]-1H-IMIDAZOLE. Wiley SpectraBase. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). HMDB. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). RSC Publishing. Available at: [Link]

-

Ndom, J. C., et al. (2018). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. Available at: [Link]

-

PubChem. (n.d.). 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). RSC Publishing. Available at: [Link]

-

Supporting Information for an article on substituted imidazoles. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 5-[1-(4-methylphenyl)ethoxymethyl]-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

-

Tarasova, Y. G., et al. (2022). New Plant Growth Regulators of Benzimidazole Series. MDPI. Available at: [Link]

-

Ribeiro da Silva, M. A., et al. (2014). The Cohesive Interactions in Phenylimidazoles. PubMed Central (PMC). Available at: [Link]

-

ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. ResearchGate Publication. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. Available at: [Link]

-

Shad, H. A., et al. (2018). Multi-Component Synthesis of Novel Diazoles: their Characterization and Biological Evaluation. Lupine Publishers. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. ResearchGate Publication. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate Publication. Available at: [Link]

-

ResearchGate. (n.d.). UV-vis spectra of complexes 1-4. ResearchGate Publication. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate Publication. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of ligand 2,4,5-triphenyl-1H-imidazole. ResearchGate Publication. Available at: [Link]

-

Papageorgiou, M., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of PRO. ResearchGate Publication. Available at: [Link]

-

ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives. ResearchGate Publication. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available at: [Link]

Sources

- 1. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4-Methyl-2-phenyl-1H-imidazole(827-43-0) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Imidazole Synthesis: A Technical Guide for the Modern Chemist

Foreword: The Enduring Legacy of the Imidazole Nucleus

The imidazole ring, a deceptively simple five-membered heterocycle, stands as a cornerstone in the edifice of modern chemistry. Its prevalence in seminal biomolecules like the amino acid histidine and purines, the building blocks of DNA, underscores its fundamental role in the chemistry of life. For researchers, scientists, and drug development professionals, the imidazole scaffold is a "privileged structure," a recurring motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it an exceptional pharmacophore for designing molecules that can interact with biological targets with high affinity and specificity. This guide moves beyond a mere recitation of synthetic procedures. It is crafted to provide a deep, mechanistic understanding of the core synthetic transformations that unlock the vast chemical space of substituted imidazoles, empowering the modern chemist to not only replicate but also innovate.

I. The Classical Canons: Time-Tested Routes to the Imidazole Core

The foundations of imidazole synthesis were laid in the 19th century with a series of named reactions that remain relevant to this day. Understanding these classical methods provides not only access to a broad range of imidazole derivatives but also a fundamental appreciation for the retrosynthetic logic of heterocyclic chemistry.

A. The Debus-Radziszewski Synthesis: A Symphony of Three Components

The Debus-Radziszewski synthesis, first reported in 1858, is a powerful one-pot, three-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This method is particularly effective for the preparation of 2,4,5-trisubstituted imidazoles.

Causality Behind the Components:

-

1,2-Dicarbonyl (e.g., Benzil, Glyoxal): Provides the C4-C5 backbone of the imidazole ring.

-

Aldehyde: Becomes the C2 carbon of the imidazole.

-

Ammonia (often from Ammonium Acetate): Supplies the two nitrogen atoms at positions 1 and 3.

Reaction Mechanism: The reaction is believed to proceed through the initial condensation of the 1,2-dicarbonyl with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[3]

Figure 1: Generalized workflow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol provides a classic example of the Debus-Radziszewski reaction.

| Reagent | Molar Eq. | MW | Amount |

| Benzil | 1.0 | 210.23 g/mol | 2.10 g |

| Benzaldehyde | 1.0 | 106.12 g/mol | 1.06 g |

| Ammonium Acetate | 10.0 | 77.08 g/mol | 7.71 g |

| Glacial Acetic Acid | Solvent | 60.05 g/mol | 20 mL |

Procedure:

-

Combine benzil, benzaldehyde, and ammonium acetate in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole as a crystalline solid.[4]

B. The Wallach Synthesis: A Pathway to N-Substituted Imidazoles

The Wallach synthesis offers a distinct route to N-substituted imidazoles, starting from N,N'-disubstituted oxamides.[5] This method is particularly useful when N-substitution is desired from the outset.

Causality Behind the Components:

-

N,N'-Disubstituted Oxamide: Provides the entire C4-C5-N1-C2-N3 backbone of the imidazole ring.

-

Phosphorus Pentachloride (PCl₅): Acts as a dehydrating and chlorinating agent, facilitating the cyclization.

-

Reducing Agent (e.g., Hydroiodic Acid): Effects the final reduction to the imidazole.

Reaction Mechanism: The reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride is thought to form a chloro-intermediate, which upon reduction with hydroiodic acid, yields the N-substituted imidazole.[5]

Figure 3: Workflow of the Marckwald synthesis and subsequent desulfurization.

Experimental Protocol: Synthesis of 2-Mercapto-4-phenylimidazole

This protocol describes the synthesis of a 2-mercaptoimidazole derivative. [6][7]

| Reagent | Molar Eq. | MW | Amount |

|---|---|---|---|

| α-Aminoacetophenone Hydrochloride | 1.0 | 171.62 g/mol | 1.72 g |

| Potassium Thiocyanate | 1.1 | 97.18 g/mol | 1.07 g |

| Water | Solvent | 18.02 g/mol | 20 mL |

Procedure:

-

Dissolve α-aminoacetophenone hydrochloride in water in a round-bottom flask.

-

Add an aqueous solution of potassium thiocyanate to the flask.

-

Heat the mixture to reflux for 2 hours.

-

Upon cooling, the 2-mercapto-4-phenylimidazole will precipitate.

-

Collect the product by vacuum filtration, wash with cold water, and dry. [4]

II. Modern Renaissance: Catalytic and Enabling Technologies in Imidazole Synthesis

While the classical methods remain valuable, the relentless pursuit of efficiency, sustainability, and broader substrate scope has ushered in a new era of imidazole synthesis. Modern approaches often leverage catalysis and enabling technologies like microwave irradiation to achieve what was previously difficult or impossible.

A. The Rise of the One-Pot Synthesis: A Paradigm of Efficiency

Modern synthetic strategy emphasizes atom economy and operational simplicity. One-pot, multi-component reactions (MCRs) for the synthesis of highly substituted imidazoles have become increasingly popular. These reactions often build upon the logic of the Debus-Radziszewski synthesis but employ a wider range of catalysts and reaction conditions to improve yields and broaden the scope.

Experimental Protocol: One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol details a one-pot, four-component synthesis of a tetrasubstituted imidazole. [8][9]